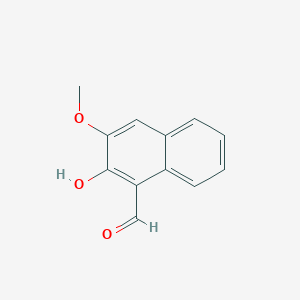
Benzyl-PEG9-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG9-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl protecting group and a carboxylic acid group. The molecular formula of this compound is C26H44O11, and it has a molecular weight of 532.62 g/mol. This compound is commonly used as a PEG linker in various chemical and biological applications due to its ability to form stable amide bonds with primary amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-acid is synthesized through a series of chemical reactions involving the incorporation of a benzyl protecting group and a carboxylic acid group into a PEG chain. The benzyl group serves as an alcohol protecting group and can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settingsThe final product is purified to achieve a high level of purity (≥95%) and is stored at low temperatures (2-8°C) to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG9-acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The benzyl group can be reduced to form benzyl alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: EDC or HATU as activators for amide bond formation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Amide-linked PEG derivatives.
Applications De Recherche Scientifique
Benzyl-PEG9-acid is widely used in scientific research due to its versatility as a PEG linker. Some of its applications include:
Chemistry: Used in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mécanisme D'action
Benzyl-PEG9-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the carboxylic acid group in the presence of activators such as EDC or HATU. The benzyl group can be removed via hydrogenolysis, allowing for further functionalization of the PEG chain. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, enabling the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Benzyl-PEG9-acid can be compared with other PEG-based linkers, such as:
Methoxy-PEG-acid: Contains a methoxy group instead of a benzyl group, offering different solubility and reactivity properties.
Amino-PEG-acid: Contains an amino group, allowing for different types of conjugation reactions.
Azido-PEG-acid: Contains an azido group, which can participate in click chemistry reactions.
This compound is unique due to its benzyl protecting group, which provides additional stability and can be selectively removed under mild conditions.
Propriétés
Formule moléculaire |
C26H44O11 |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H44O11/c27-26(28)6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,27,28) |
Clé InChI |
BSEDFTGQUPLMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)



![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)




![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
